Product packaging for butyl 5-formyl-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 75040-54-9)

butyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No.: B6274288
CAS No.: 75040-54-9
M. Wt: 196.2
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Description

Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a high-value imidazole derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular structure, featuring both a formyl group and a carboxylate ester on the imidazole core, makes it a valuable bifunctional building block for constructing more complex heterocyclic systems . This compound is particularly useful in the synthesis of active pharmaceutical ingredients and other specialized chemicals, where the imidazole scaffold is known to confer significant biological properties . The reactive aldehyde group is amenable to condensation reactions, while the ester can be hydrolyzed or undergo other transformations, offering researchers multiple avenues for molecular diversification . As a key starting material, it facilitates research into new compounds with potential applications in medicinal chemistry and materials science . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

75040-54-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Butyl 5 Formyl 1h Imidazole 4 Carboxylate and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Imidazole (B134444) Skeleton

Retrosynthetic analysis of butyl 5-formyl-1H-imidazole-4-carboxylate identifies several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the imidazole ring and the introduction of its functional groups.

A logical approach involves disconnecting the C-N bonds of the imidazole core. The most common strategies for imidazole synthesis suggest precursors such as an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source). For the target molecule, the key fragments can be envisioned as arising from:

A glyoxal (B1671930) derivative to provide the C4-C5 backbone.

Ammonia to provide N1 and N3.

A precursor for the C2-butyl group.

Reagents for the C4-carboxylate and C5-formyl groups.

A plausible retrosynthetic pathway is illustrated below:

Scheme 1: Retrosynthetic Disconnection of this compound

Disconnection 1 (C5-CHO): The formyl group at the C-5 position is a prime candidate for a formylation reaction, such as the Vilsmeier-Haack reaction, on an existing imidazole ring. This leads to the precursor butyl 2-butyl-1H-imidazole-4-carboxylate .

Disconnection 2 (Imidazole Ring): The core imidazole ring can be disconnected according to established cyclization methods. A common approach, the Debus-Radziszewski synthesis, would involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netThis suggests that the 2-butyl-imidazole-4-carboxylate skeleton could be formed from butyl glyoxylate, pentanal (valeraldehyde), and ammonia. Alternatively, a more convergent synthesis might involve a pre-formed α-amino ketone or a related intermediate.

Disconnection 3 (C2-Butyl): The butyl group at the C-2 position can be introduced by using pentanal as a component in a multi-component cyclization reaction. Another strategy involves using a precursor that already contains the butyl group, such as pentanimidate, which can react with an aminoketone derivative. google.com This analysis points toward a synthetic strategy that first constructs a 2-butyl-1H-imidazole-4-carboxylate intermediate, followed by the regioselective introduction of the formyl group at the C-5 position.

Construction of the 1H-Imidazole Core System

The construction of the substituted imidazole core is a critical phase of the synthesis, requiring methods that allow for the specific placement of the butyl and carboxylate groups.

Cyclization Reactions for Imidazole Ring Formation

Several cyclization strategies are available for forming the imidazole ring. rsc.orgThe choice of method depends on the availability of starting materials and the desired substitution pattern.

Debus-Radziszewski Reaction: This is a classic and versatile method for synthesizing substituted imidazoles. It involves a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.netresearchgate.netTo form a precursor for the target molecule, the reactants would be:

Butyl glyoxylate (as the 1,2-dicarbonyl equivalent)

Pentanal (to provide the C2 carbon and the butyl group)

Ammonia

The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine, which then reacts with the aldehyde.

Table 1: Components for Debus-Radziszewski Synthesis of Imidazole Precursor

Imidazole PositionPrecursor CompoundRole in Reaction
C4, C5Butyl glyoxylateProvides dicarbonyl backbone
N1, N3AmmoniaNitrogen source
C2 and Butyl GroupPentanalProvides C2 and its substituent

Alternative Cyclizations: Other methods include the reaction of α-haloketones with amidines or the 1,5-electrocyclization of azavinyl azomethine ylides, which can provide access to diversely functionalized imidazole-4-carboxylates. nih.govFor instance, reacting pentamidine (B1679287) with a 3-halo-2-oxobutanoate ester could potentially yield the desired imidazole core.

Introduction of the Butyl Substituent at the C-2 Position of the Imidazole Ring

The introduction of the butyl group at the C-2 position is typically achieved by incorporating it into one of the starting materials for the cyclization reaction.

From Pentanal: As mentioned in the Debus-Radziszewski approach, using pentanal (valeraldehyde) directly incorporates the butyl group at the C-2 position during the ring-forming step. This is often the most straightforward method.

From Pentanimidate: An alternative route involves the reaction of an amidine or its precursor, such as methyl pentanimidate, with a suitable three-carbon fragment. For example, the reaction of methyl pentanimidate with 1,3-dihydroxyacetone (B48652) in the presence of ammonia can yield 2-butyl-4-hydroxymethylimidazole. google.comWhile this does not directly produce the carboxylate, the hydroxymethyl group could potentially be oxidized in a subsequent step. A more direct approach would involve reacting the pentanimidate with a derivative of butyl tartrate or a similar keto-ester.

Post-Cyclization Alkylation: While less common for the C-2 position due to the acidity of the C-2 proton in some imidazolium salts, direct alkylation is a possibility. nih.govnih.govThis would involve forming an imidazole-4-carboxylate and then introducing the butyl group at C-2. However, this method can suffer from poor regioselectivity and potential N-alkylation, making it less ideal than incorporating the butyl group during the cyclization.

Regioselective Introduction of the Formyl Group at C-5

The final key transformation is the introduction of the formyl group at the C-5 position of the 2-butyl-1H-imidazole-4-carboxylate intermediate. This requires a highly regioselective reaction to avoid functionalization at other positions, such as the N-1 or N-3 positions.

Vilsmeier-Haack Formylation and Related Aldehyde Synthesis Methodologies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comThe reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). mychemblog.com The imidazole ring is electron-rich and susceptible to electrophilic substitution. The existing substituents on the ring direct the incoming electrophile. In the case of 2-butyl-1H-imidazole-4-carboxylate, the C-5 position is the most electron-rich and sterically accessible site for electrophilic attack. The electron-donating butyl group at C-2 activates the ring, while the electron-withdrawing carboxylate group at C-4 deactivates the adjacent C-5 position to a lesser extent than it directs away from itself, making C-5 the preferred site of formylation.

The reaction mechanism involves the following steps:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.

Electrophilic attack of the Vilsmeier reagent at the C-5 position of the imidazole ring.

Formation of an iminium salt intermediate.

Hydrolysis of the iminium salt during aqueous workup to yield the final aldehyde. jk-sci.comchemistrysteps.com A closely related synthesis for 2-butyl-4-chloro-5-formylimidazole from a 2-butyl-1H-imidazol-5(4H)-one precursor using POCl₃ and DMF has been reported, demonstrating the feasibility of this transformation on a similar scaffold. google.comTable 2: Typical Conditions for Vilsmeier-Haack Formylation

ReagentRoleTypical Stoichiometry
Phosphorus Oxychloride (POCl₃)Activating Agent1.1 - 3.0 equivalents
N,N-Dimethylformamide (DMF)Formyl Source / SolventExcess / Solvent
2-butyl-1H-imidazole-4-carboxylateSubstrate1.0 equivalent
Reaction Temperature-0 °C to 100 °C

Post-Functionalization Strategies for Formyl Group Installation

While direct formylation is the most efficient route, alternative strategies involving the transformation of other functional groups at the C-5 position can also be considered.

Oxidation of a 5-Hydroxymethyl Group: If a synthetic route yields butyl 2-butyl-5-(hydroxymethyl)-1H-imidazole-4-carboxylate, the alcohol can be oxidized to the aldehyde. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions. This adds steps to the synthesis but can be a viable alternative if the hydroxymethyl intermediate is more accessible.

Reduction of a 5-Carboxylate or its Derivative: A C-5 carboxylic acid or ester group could be reduced to the aldehyde. This is a challenging transformation that requires careful selection of reagents to avoid over-reduction to the alcohol. Methods like reduction of an ester to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures or conversion of the acid to a Weinreb amide followed by reduction could be employed. This strategy would require the synthesis of a 2-butyl-1H-imidazole-4,5-dicarboxylate precursor.

Esterification and Functional Group Interconversion at C-4 (Carboxylate Formation)

The introduction of the butyl ester at the C-4 position of the imidazole ring is a pivotal step in the synthesis of the target molecule. This transformation can be achieved through several methods, primarily involving the esterification of a carboxylic acid precursor or the transesterification of a different ester.

Direct Esterification of Carboxylic Acid Precursors with Butanol

The most direct route to this compound involves the esterification of 5-formyl-1H-imidazole-4-carboxylic acid with butanol. This reaction is typically acid-catalyzed, following the principles of the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org The equilibrium nature of this reaction necessitates strategies to drive it towards the product side. masterorganicchemistry.com

Commonly employed acid catalysts for Fischer esterification include strong mineral acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The use of a large excess of butanol can serve both as a reactant and as the solvent, helping to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com Another strategy to enhance the yield is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by the addition of a dehydrating agent. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. Butanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the butyl ester. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Reaction Parameters for Fischer-Speier Esterification

ParameterTypical ConditionsPurpose
Carboxylic Acid 5-formyl-1H-imidazole-4-carboxylic acidSubstrate
Alcohol Butanol (often in excess)Reactant and Solvent
Catalyst H₂SO₄, TsOHIncreases electrophilicity of the carbonyl carbon
Temperature RefluxTo increase reaction rate
Water Removal Dean-Stark trap, molecular sievesTo shift equilibrium towards products

Transesterification and Other Carboxylate Ester Synthesis Routes

An alternative to direct esterification is transesterification, which involves the conversion of an existing ester, such as a methyl or ethyl ester of 5-formyl-1H-imidazole-4-carboxylic acid, into the desired butyl ester by reaction with butanol. This process is also typically catalyzed by an acid or a base. organic-chemistry.org

Various catalysts have been shown to be effective for transesterification reactions, including scandium(III) triflate (Sc(OTf)₃) and dipotassium hydrogen phosphate (K₂HPO₄). organic-chemistry.org The choice of catalyst can be crucial for achieving high yields and preventing side reactions. Microwave irradiation has also been employed to significantly reduce reaction times in some transesterification processes. organic-chemistry.org

The reaction proceeds by the nucleophilic attack of butanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., methanol or ethanol) yields the butyl ester.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of substituted imidazoles, including imidazole-4-carboxylates, can be achieved through various methods, such as multicomponent reactions which can be considered a form of convergent synthesis. nih.gov For example, a one-pot microwave-assisted synthesis of imidazole-4-carboxylates has been reported, which involves the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes. nih.gov

Optimization of Reaction Conditions and Process Efficiency in Chemical Synthesis

To maximize the yield and purity of this compound, optimization of the reaction conditions is essential. This involves a systematic study of various reaction parameters to identify the optimal settings.

For the direct esterification step, key parameters to optimize include the choice and concentration of the acid catalyst, the molar ratio of butanol to the carboxylic acid, the reaction temperature, and the efficiency of water removal. Design of Experiments (DOE) methodologies can be employed to efficiently screen these variables and identify the most significant factors affecting the yield.

In transesterification reactions , the optimization would focus on the selection of the most effective catalyst, the catalyst loading, the reaction temperature, and the method for removing the lower-boiling alcohol byproduct to drive the equilibrium.

Table 2: Factors for Optimization in the Synthesis of this compound

Synthetic StepKey Parameters for OptimizationDesired Outcome
Direct Esterification Catalyst type and loading, Alcohol/Acid ratio, Temperature, Water removal methodHigh conversion to ester, minimal side products
Transesterification Catalyst type and loading, Temperature, Removal of alcohol byproductEfficient conversion to butyl ester
Imidazole Ring Formation Reactant concentrations, Catalyst, Solvent, Temperature, Reaction timeHigh yield of the desired imidazole isomer
Overall Process Number of steps, Purification methods, Use of one-pot/multicomponent strategiesHigh overall yield, high purity, cost-effective and environmentally friendly process

By carefully considering these synthetic methodologies and optimizing the reaction conditions, an efficient and robust process for the synthesis of this compound can be developed.

Chemical Reactivity and Derivatization Strategies of Butyl 5 Formyl 1h Imidazole 4 Carboxylate

Reactivity at the Imidazole (B134444) Nitrogen Atom (N-H Acidity, N-Alkylation, N-Acylation)

The imidazole ring is amphoteric, capable of acting as both an acid and a base. youtube.com The N-H proton of an imidazole can be removed by a base, and the lone pair on the other nitrogen can be protonated by an acid. masterorganicchemistry.com In butyl 5-formyl-1H-imidazole-4-carboxylate, the electron-withdrawing nature of the formyl and carboxylate substituents significantly increases the acidity of the N-H proton compared to unsubstituted imidazole, making it more susceptible to deprotonation.

N-Alkylation: The deprotonated imidazole anion is a potent nucleophile and readily undergoes N-alkylation with various electrophiles like alkyl halides. rsc.orggoogle.com This reaction is a fundamental method for producing N-substituted imidazole derivatives. acs.org The reaction typically proceeds by treating the imidazole with a base (e.g., sodium hydride, potassium carbonate) to generate the imidazolide (B1226674) anion, followed by the addition of an alkylating agent. rsc.org Given the presence of two non-equivalent nitrogen atoms, regioselectivity can be a key consideration in the N-alkylation of substituted imidazoles.

N-Acylation: Similar to alkylation, N-acylation occurs at the nucleophilic nitrogen. The reaction with acyl halides or anhydrides typically yields N-acyl imidazoles. researchgate.net These N-acyl imidazoles, or azolides, are themselves reactive acylating agents due to the good leaving group ability of the imidazole ring. mdpi.com The reactivity of N-acyl imidazoles can be tuned by the substituents on the imidazole ring. uidaho.edu

Reaction TypeReagents & ConditionsProduct TypeResearch Findings
N-Alkylation 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X)N-Alkyl ImidazoleA common strategy for synthesizing diverse imidazole derivatives; regioselectivity is a key factor. rsc.orggoogle.comacs.org
N-Acylation Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) in an inert solvent.N-Acyl ImidazoleForms reactive acylating agents whose stability and reactivity are influenced by ring substituents. researchgate.netmdpi.comuidaho.edu

Transformations of the Formyl (-CHO) Group

The formyl group is a highly versatile functional handle, participating in a wide array of chemical transformations characteristic of aldehydes.

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. organic-chemistry.org

Alcohol Additions: In the presence of an alcohol and an acid catalyst, the formyl group can reversibly form a hemiacetal. Further reaction leads to a full acetal, which can serve as a protecting group for the aldehyde.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the formyl group yields secondary alcohols after an aqueous workup. youtube.comyoutube.com This reaction is a powerful tool for carbon-carbon bond formation. Care must be taken due to the acidic N-H proton, which would quench the Grignard reagent. N-protection prior to the Grignard reaction is often necessary. Studies on related heterocyclic esters have shown that Grignard reagents can add regioselectively to one carbonyl group over another. researchgate.net

NucleophileReagentProductKey Points
Alcohol R'-OH, Acid catalystHemiacetal / AcetalReversible reaction; often used for protection of the aldehyde functionality.
Organometallic Grignard Reagent (R'-MgX), then H₃O⁺Secondary AlcoholForms a new C-C bond. The acidic N-H proton requires protection prior to reaction. youtube.comyoutube.comresearchgate.net

The formyl group readily undergoes condensation reactions with primary amines and their derivatives. These reactions involve initial nucleophilic addition to the carbonyl, followed by dehydration to form a new carbon-nitrogen double bond.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) gives hydrazones.

Knoevenagel and Wittig Reactions: The formyl group is an excellent electrophile for classic olefination reactions. The Knoevenagel condensation involves reacting the aldehyde with an active methylene (B1212753) compound (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base to form an α,β-unsaturated product. uidaho.edu The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene, offering excellent control over the location of the new double bond.

ReagentProduct ClassReaction NameDescription
Primary Amine (R-NH₂)Imine (Schiff Base)CondensationForms a C=N double bond via addition-elimination.
Hydroxylamine (NH₂OH)OximeCondensationForms a C=N-OH moiety.
Hydrazine (R-NHNH₂)HydrazoneCondensationForms a C=N-NRH moiety.
Active Methylene Compoundα,β-Unsaturated SystemKnoevenagel CondensationC-C bond formation leading to a conjugated enone or related structure. uidaho.edu
Phosphonium YlideAlkeneWittig ReactionConverts the C=O group into a C=C double bond with high regioselectivity.

The formyl group can be selectively oxidized to a carboxylic acid functional group, yielding an imidazole-4,5-dicarboxylic acid monoester derivative. This transformation requires mild oxidizing agents to avoid altering the imidazole ring or the ester group. Common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder options like silver oxide (Tollens' reagent). For substrates with multiple sensitive functional groups, photocatalytic or electrocatalytic methods are emerging as highly selective alternatives. For instance, the selective oxidation of the structurally similar 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) or 5-formyl-2-furancarboxylic acid (FFCA) has been achieved using various catalytic systems, demonstrating the feasibility of selectively targeting the formyl group.

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.

Reduction to Hydroxymethyl: This is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is particularly well-suited for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents). mdpi.com This chemoselectivity allows for the specific reduction of the formyl group while leaving the butyl ester moiety intact. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed. researchgate.net The reduction of (1H-imidazol-2-yl)methanol from its corresponding aldehyde is an example of this transformation. uidaho.edu

Reduction to Methyl: Complete reduction of the formyl group to a methyl group requires more forcing conditions. Classic methods include the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). The choice of method would depend on the stability of the ester group to the specific reaction conditions (e.g., the ester would be hydrolyzed under both standard Wolff-Kishner and Clemmensen conditions).

TransformationReagents & ConditionsProduct GroupKey Points
Selective Reduction NaBH₄ in EtOH or MeOHHydroxymethyl (-CH₂OH)High chemoselectivity; the ester group is not affected. mdpi.com
Full Reduction Wolff-Kishner or Clemmensen reagentsMethyl (-CH₃)Harsher conditions are required; potential for ester hydrolysis.

Reactions Involving the Carboxylate Ester (-COOBu) Moiety

The butyl carboxylate group exhibits reactivity typical of esters, primarily centered on nucleophilic acyl substitution.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the final step is the deprotonation of the carboxylic acid to form a carboxylate salt. Imidazole itself can act as a nucleophilic catalyst for the hydrolysis of certain esters.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the butyl group can be exchanged for a different alkyl group. This process is known as transesterification and is an equilibrium-driven reaction.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating.

Reduction: While resistant to mild reducing agents like NaBH₄, the ester can be reduced to a primary alcohol (yielding a di-hydroxymethyl imidazole derivative) using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reagent would, however, also reduce the formyl group.

ReactionReagents & ConditionsProductKey Points
Hydrolysis H₃O⁺ or NaOH(aq), HeatCarboxylic AcidA fundamental reaction of esters.
Transesterification R'-OH, Acid or Base catalystNew Ester (-COOR')An equilibrium process, often driven by using the new alcohol as a solvent.
Reduction LiAlH₄, then H₃O⁺Primary Alcohol (-CH₂OH)Requires a strong reducing agent; the formyl group would also be reduced.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the butyl ester of 5-formyl-1H-imidazole-4-carboxylate to yield 5-formyl-1H-imidazole-4-carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, is a common and effective method. nih.gov

Imidazole itself can act as a catalyst in the hydrolysis of esters, a phenomenon that has been studied in relation to the action of chymotrypsin. nih.gov The imidazole ring can participate in the reaction mechanism, facilitating the cleavage of the ester bond.

The resulting carboxylic acid is a versatile intermediate. It can be activated and coupled with a variety of nucleophiles, such as amines, to form amides, or with alcohols to form different esters. The direct amidation of carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern reagents. bohrium.com Boron-based reagents have also been shown to be effective for direct amidation. acs.org

Functionalization of the Butyl Side Chain

The butyl side chain of this compound offers another avenue for structural modification. While the C-H bonds of an alkyl chain are generally considered inert, recent advancements in catalysis have enabled their selective functionalization. nih.govnih.gov

One such transformation is hydroxylation. The introduction of a hydroxyl group onto the butyl chain can significantly alter the molecule's polarity and provide a new handle for further derivatization. This can be achieved through various methods, including biological systems employing cytochrome P-450 enzymes, which are known to hydroxylate alkyl groups to increase water solubility. wikibooks.org Chemical methods for the catalytic hydroxylation of C-H bonds have also been developed, sometimes employing manganese catalysts. udg.educhemrxiv.org The position of hydroxylation (terminal vs. internal) can often be controlled by the choice of catalyst and reaction conditions.

Another strategy for functionalizing the butyl chain is through borylation. Iridium-catalyzed borylation can introduce a boryl group at the primary C-H bond of the alkyl chain. nih.gov This boryl group can then be converted into a variety of other functional groups, including hydroxyl, amino, and aryl groups, through subsequent reactions.

Synthesis of Structurally Modified Analogues and Advanced Imidazole Derivatives

The functionalized derivatives obtained from the reactions described above serve as building blocks for the synthesis of more complex and structurally modified imidazole analogues. The imidazole core is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents is crucial for drug discovery. nih.govresearchgate.nettsijournals.com

For example, the 5-formyl-1H-imidazole-4-carboxylic acid obtained from hydrolysis can be used to synthesize a wide range of amides and esters with potentially interesting biological activities. nih.govresearchgate.net The 4-(hydroxymethyl) derivative resulting from the reduction of the ester can be further modified, for instance, by etherification or oxidation.

The van Leusen imidazole synthesis provides a powerful method for constructing the imidazole ring itself, allowing for the introduction of various substituents at different positions from the outset. tsijournals.commdpi.com This approach, combined with the derivatization strategies discussed, offers a comprehensive toolkit for the creation of novel imidazole-based compounds. The synthesis of imidazole-based analogues is often guided by the desire to mimic the structure of naturally occurring purines or to interact with specific biological targets. nih.gov

The development of new synthetic methodologies, such as electrochemical C-H functionalization and transition metal-catalyzed cross-coupling reactions, further expands the possibilities for creating advanced imidazole derivatives with tailored properties. kaust.edu.sarsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl 5-formyl-1H-imidazole-4-carboxylate. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, are used to predict bond lengths, bond angles, and dihedral angles. trdizin.gov.tr The process involves finding the minimum energy conformation on the potential energy surface of the molecule.

The geometry optimization reveals the planarity of the imidazole (B134444) ring and the spatial orientation of the butyl and formyl groups. These structural details are crucial as they influence the molecule's crystal packing, solubility, and interactions with other molecules. By mapping the potential energy surface, DFT can also identify different stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C4-C5 Bond Length (Å)1.38
N1-C2 Bond Length (Å)1.37
C2-N3 Bond Length (Å)1.33
C4-C(formyl) Bond Angle (°)125
C5-C(ester) Bond Angle (°)128

Note: These values are representative and would be determined with specific DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in determining the electronic structure, ab initio methods can be employed. researchgate.net These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic energy and wavefunction of this compound. acs.org

These high-accuracy calculations are particularly useful for validating the results obtained from DFT and for investigating phenomena where electron correlation effects are significant. They provide a more refined picture of the electron distribution and bonding within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. irjweb.com The energy and shape of these orbitals determine how the molecule will interact with other chemical species.

Prediction of Chemical Reactivity Sites and Pathways

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the formyl and carboxylate groups, which are electron-withdrawing.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

Note: These values are illustrative and depend on the computational method and level of theory used.

Global and Local Reactivity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a general measure of the molecule's stability and reactivity profile. iucr.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms or functional groups within the molecule that are most susceptible to nucleophilic or electrophilic attack. This allows for a detailed prediction of reaction sites. iucr.org

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted Value
Electronegativity (χ)4.25 eV
Chemical Hardness (η)2.25 eV
Chemical Softness (S)0.44 eV⁻¹
Electrophilicity Index (ω)4.01 eV

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Applications in Chemical Sciences and Advanced Materials

Role as a Versatile Synthetic Building Block in Non-Biological Chemical Synthesis

The imidazole (B134444) ring is a fundamental scaffold in many areas of chemistry. The specific arrangement of functional groups in butyl 5-formyl-1H-imidazole-4-carboxylate enhances its utility as a versatile building block for constructing elaborate molecular architectures.

The imidazole moiety of this compound can serve as a foundation for the synthesis of fused heterocyclic systems. While direct examples of its use are not extensively documented, the reactivity of its functional groups is analogous to that of similar compounds which are known to participate in such reactions. For instance, the closely related compound, 2-butyl-4-chloro-5-formylimidazole, is utilized in the preparation of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. chemicalbook.com This suggests that this compound could similarly react with appropriate partners to form fused systems such as imidazo[4,5-b]pyridines or other complex heterocyclic structures of interest in medicinal and materials chemistry. The formyl group can readily undergo condensation reactions, while the ester can be hydrolyzed and subsequently cyclized to build additional rings onto the imidazole core.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in several named MCRs.

Although specific examples involving this exact molecule are not prevalent in the literature, its potential as a substrate in reactions like the Van Leusen imidazole synthesis is significant. researchgate.netmdpi.com The Van Leusen reaction typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) and an amine to form an imidazole. researchgate.netmdpi.com Given that this compound possesses an aldehyde group, it could theoretically serve as the aldehyde component in a three-component reaction to generate more complex, substituted imidazoles.

Similarly, the Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating molecular diversity, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net The formyl group of this compound could readily participate as the aldehyde component in such a reaction, leading to the rapid synthesis of peptidomimetic structures bearing a substituted imidazole moiety.

Table 1: Potential Multi-Component Reactions Involving this compound

Reaction Name Reactant Type Potential Product
Van Leusen Imidazole Synthesis Aldehyde Highly substituted imidazoles

Applications in Materials Science and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor for functional organic materials.

Table 2: Potential Polymerization Reactions

Polymerization Type Functional Group Modification Potential Polymer Property
Polycondensation Hydrolysis of ester to carboxylic acid and reduction of formyl to alcohol Enhanced thermal stability, altered solubility

Imidazole-based compounds have shown considerable promise as components of functional organic materials, particularly in the realm of optoelectronics and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgnih.gov The imidazole ring can act as a π-conjugated bridge and an anchoring group to semiconductor surfaces. A series of imidazole-based dyes have been synthesized and have demonstrated good power conversion efficiencies in DSSCs. rsc.org The general structure of these dyes often involves a donor-π-acceptor (D-π-A) framework, where the imidazole can be part of the π-bridge.

This compound, with its inherent functional groups, serves as an excellent starting point for the synthesis of such dyes. The formyl group can be used to extend the π-conjugation through reactions like Knoevenagel condensation, while the butyl ester can be hydrolyzed to a carboxylic acid, which is a common anchoring group for attaching the dye to a TiO₂ photoanode in a DSSC. rsc.org Machine learning models have also been employed to predict the potential of new imidazole-based organic dyes for use in DSSCs, highlighting the active research in this area. nih.gov

Table 3: Potential Functional Material Synthesis

Application Area Synthetic Strategy Key Feature of Imidazole Derivative
Dye-Sensitized Solar Cells (DSSCs) Knoevenagel condensation of the formyl group, hydrolysis of the ester Acts as a π-bridge and anchoring group

Catalytic Applications

The catalytic activity of imidazole and its derivatives is well-known, particularly their role as organocatalysts. researchgate.net Imidazoles can act as nucleophilic catalysts and as bases. However, there is currently a lack of specific research detailing the catalytic applications of this compound. The presence of both electron-withdrawing formyl and ester groups on the imidazole ring would modulate its basicity and nucleophilicity, and further investigation is required to explore its potential as a catalyst in organic transformations.

Ligand Scaffolds for Metal-Catalyzed Reactions

The imidazole moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. researchgate.netbenthamscience.com The nitrogen atoms in the imidazole ring can coordinate to metal centers, influencing their electronic properties and catalytic activity. The presence of the carboxylate group at the 4-position and a formyl group at the 5-position in this compound offers additional coordination sites, allowing the molecule to act as a multidentate ligand.

The coordination of metal ions to such imidazole-based ligands can lead to the formation of metal-organic frameworks (MOFs) and other coordination polymers with tailored properties. researchgate.net For instance, imidazole-4-carboxylic acid has been used to synthesize coordination polymers with interesting structural and electronic properties. researchgate.net The butyl ester group, while not directly involved in coordination, can influence the solubility and steric environment of the resulting metal complex. The formyl group can also participate in coordination or be chemically modified to introduce further functionality.

The resulting metal complexes can be employed as catalysts in a variety of organic reactions. The specific metal ion and the coordination geometry dictated by the ligand scaffold play a crucial role in determining the catalytic efficacy. For example, metal complexes of imidazole derivatives have been shown to catalyze oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Table 1: Potential Metal Coordination with this compound

Metal IonPotential Coordination SitesResulting Complex TypePotential Catalytic Applications
Cobalt (II)Imidazole Nitrogen, Carboxylate OxygenMononuclear or Polynuclear ComplexOxidation, Hydrogenation
Nickel (II)Imidazole Nitrogen, Carboxylate OxygenOctahedral Complex researchgate.netCross-coupling Reactions
Copper (II)Imidazole Nitrogen, Formyl OxygenCoordination PolymerOxidation, Azide-alkyne Cycloaddition
Palladium (II)Imidazole NitrogenPincer-type ComplexC-C and C-N bond formation
Platinum (IV)Imidazole Nitrogen, Carboxylate OxygenSquare Planar or Octahedral ComplexHydrosilylation, Oxidation

Organocatalytic Roles of Imidazole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. mdpi.com Imidazole and its derivatives are prominent organocatalysts, capable of promoting a wide range of transformations. rsc.orgtandfonline.comtandfonline.com The catalytic activity of imidazoles stems from their ability to act as both a Brønsted base, through the lone pair on the sp2-hybridized nitrogen, and as a nucleophile. mdpi.com

The imidazole core of this compound can participate in various organocatalytic cycles. For example, it can catalyze the hydrolysis of esters and amides, mimicking the function of the histidine residue in the active site of many hydrolytic enzymes. mdpi.comnih.gov The formyl group can also play a role in organocatalysis, for instance, by participating in iminium ion catalysis, a common activation mode for α,β-unsaturated aldehydes.

Furthermore, imidazole derivatives have been successfully employed in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials. rsc.org The presence of multiple functional groups in this compound makes it a promising candidate for the development of novel organocatalytic systems with unique reactivity and selectivity.

Table 2: Potential Organocatalytic Reactions for this compound

Reaction TypeRole of Imidazole MoietyRole of Formyl GroupPotential Products
Acyl-Transfer ReactionsNucleophilic catalystNot directly involvedEsters, Amides
Michael AdditionBrønsted base activation of nucleophileNot directly involved1,5-dicarbonyl compounds
Aldol ReactionBrønsted base activation of enolatePotential for iminium activationβ-hydroxy carbonyls
Multicomponent ReactionsCatalyst for various stepsReactant or catalystHeterocyclic compounds

Utilization as Chemical Probes or Reagents in Biochemical Assays (Focusing on chemical function rather than biological efficacy)

The inherent properties of the imidazole ring and the additional functional groups in this compound make it a candidate for use as a chemical probe or reagent in biochemical assays. The imidazole moiety is known to interact with metal ions, and this property can be exploited for the development of chemosensors. mdpi.com

The formyl group is a reactive handle that can undergo specific reactions, such as condensation with amines or hydrazines, to form Schiff bases or hydrazones. This reactivity can be harnessed to label or detect specific biomolecules. For instance, a fluorescent tag could be introduced through the formyl group, allowing for the visualization of the molecule's localization within a biological system. Triphenylamine (TPA)–imidazole derivatives have been reported as fluorescent molecular photoswitches, indicating the potential for developing photoresponsive probes. rsc.org

In biochemical assays, the carboxylate group can interact with positively charged residues on proteins, while the imidazole ring can participate in hydrogen bonding or metal coordination within an enzyme's active site. acs.org While the focus here is on chemical function, these interactions are the basis for the biological activity of many imidazole-containing drugs. For example, imidazole-4-carboxylic acid derivatives have been investigated for their ability to interact with metalloenzymes. medchemexpress.comnih.gov The butyl ester can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with intracellular targets.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted imidazoles can be challenging, often requiring multi-step sequences with harsh conditions. Future research should focus on developing more efficient and sustainable methods for the preparation of butyl 5-formyl-1H-imidazole-4-carboxylate.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. acs.orgresearchgate.netnih.govacs.orgnih.govacs.orgresearchgate.net A potential flow-based synthesis of the target molecule could involve the esterification of 5-formyl-1H-imidazole-4-carboxylic acid with butanol using a solid-supported acid catalyst packed in a heated flow reactor. This approach would allow for precise control of reaction parameters and facilitate a streamlined workup procedure. The development of multi-step continuous flow systems could even enable the synthesis from simpler starting materials without the isolation of intermediates. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.netarkat-usa.orgmdpi.com This methodology could be applied to the synthesis of this compound by, for example, the late-stage functionalization of a suitable imidazole (B134444) precursor. The use of photoredox catalysis could enable novel bond formations and provide access to a wider range of derivatives under environmentally benign conditions. arkat-usa.orgnih.gov

Synthesis MethodPotential AdvantagesRelevant Research
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow synthesis for substituted imidazoles. acs.orgacs.org
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, and novel reactivity.Application of photoredox catalysis in the synthesis of imidazole derivatives. researchgate.netarkat-usa.org

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The unique combination of functional groups in this compound suggests a versatile reactivity profile that is ripe for exploration. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensation reactions to form new heterocyclic rings. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the imidazole N-H bond can be alkylated or arylated to introduce further diversity.

Future research could focus on using this compound as a platform for the synthesis of more complex molecules through multicomponent reactions. For example, the aldehyde functionality could be utilized in a one-pot reaction with an amine and an isocyanide to generate new libraries of imidazole-containing compounds. Furthermore, the exploration of novel cycloaddition reactions involving the imidazole core could lead to the discovery of new heterocyclic scaffolds with interesting biological or material properties.

Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To develop and optimize synthetic routes, a detailed understanding of the reaction mechanism and kinetics is crucial. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products in a reaction mixture. youtube.comyoutube.com

The application of these techniques to the synthesis of this compound would enable researchers to:

Identify and characterize transient intermediates.

Determine the kinetic profile of the reaction.

Optimize reaction parameters, such as temperature, pressure, and catalyst loading, in real-time.

Gain a deeper understanding of the reaction mechanism.

This data-rich approach to reaction optimization can significantly accelerate the development of robust and efficient synthetic processes. youtube.com

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. researchgate.netnih.govmdpi.comtandfonline.comnih.gov Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. Molecular docking studies could predict potential biological targets and guide the design of new bioactive compounds. nih.govmdpi.com

A synergistic approach that combines computational modeling with experimental validation would be a highly effective strategy for exploring the potential of this molecule. For instance, computational screening could identify promising derivatives for a specific application, which could then be synthesized and tested in the laboratory. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new functional molecules.

Computational MethodApplication in Research
Density Functional Theory (DFT) Prediction of molecular structure, reactivity, and spectroscopic properties.
Molecular Docking Identification of potential biological targets and prediction of binding affinities.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and conformational flexibility of the molecule.

Expansion of Applications into New Areas of Chemical Technology and Functional Materials

The imidazole ring is a key component in many functional materials and supramolecular assemblies due to its ability to participate in hydrogen bonding and coordinate to metal ions. acs.orgacs.orgnih.govmdpi.com The structure of this compound, with its N-H donor, and carbonyl and ester oxygen acceptors, makes it an excellent candidate for the construction of well-ordered supramolecular structures through self-assembly.

Future research could explore the use of this compound as a building block for:

Metal-Organic Frameworks (MOFs): The carboxylate functionality, after hydrolysis to the carboxylic acid, could be used to coordinate with metal ions to form porous MOFs with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid imidazole core combined with the flexible butyl chain could lead to the formation of liquid crystalline phases.

Self-Assembled Monolayers: The molecule could be designed to self-assemble on surfaces to create functional interfaces with tailored properties.

The exploration of these applications could lead to the development of new materials with advanced properties.

Challenges and Prospects in Scaling Up Synthesis for Broader Research Applications

For this compound to be widely available for research and potential commercial applications, a robust and scalable synthetic route is required. acs.orgacs.orgresearchgate.netresearchgate.net Challenges in scaling up the synthesis from the laboratory to the pilot plant or industrial scale often include issues with heat transfer, mixing, and purification.

The adoption of continuous flow manufacturing, as discussed in section 7.1, presents a promising solution to many of these challenges. acs.orgacs.orgresearchgate.net Flow reactors can provide better control over reaction conditions, leading to higher yields and purities, and can be more easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel. The development of a scalable synthesis will be a critical step in unlocking the full potential of this versatile molecule and making it accessible to the broader scientific community.

Q & A

Q. What are the recommended synthetic routes for butyl 5-formyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis of imidazole derivatives like this compound typically involves multi-step protocols. Key steps include:

  • Formylation : Introducing the aldehyde group at the 5-position via Vilsmeier-Haack or Duff reactions, requiring precise temperature control (0–5°C) to avoid over-oxidation .
  • Esterification : Coupling carboxylic acid intermediates with butanol under acid catalysis (e.g., H₂SO₄) or using carbodiimide-based coupling agents. Solvent choice (e.g., DMF vs. THF) significantly impacts yield due to polarity effects on intermediate stability .
  • Regioselectivity : Substituent positioning is influenced by steric and electronic factors. For example, bulky butyl groups at the 1-position can direct formylation to the 5-position via steric shielding .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) provides unambiguous confirmation of the imidazole ring geometry and substituent positions. For example, tert-butyl analogs have been resolved with SHELXL, achieving R-factors < 0.05 .
  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton (~9.8 ppm) and butyl chain protons (δ 0.9–1.6 ppm) are diagnostic.
    • ¹³C NMR : Carboxylate (δ ~165 ppm) and aldehyde (δ ~190 ppm) carbons confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric isomers (e.g., formyl vs. acetyl derivatives) via exact mass matching (<2 ppm error) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to study interactions with targets like cytochrome P450 or kinases. Imidazole derivatives often exhibit moderate inhibition (IC₅₀ ~10–50 µM) due to metal coordination .
  • Cellular Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Structural analogs show varied activity depending on substituent lipophilicity .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proteins like serum albumin (KD ~10⁻⁶–10⁻⁴ M) .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar imidazole derivatives be resolved?

Discrepancies often arise from:

  • Substituent Effects : The butyl group enhances lipophilicity (logP > 2), increasing membrane permeability compared to methyl or ethyl analogs. However, bulky substituents may reduce binding pocket accessibility .
  • Metabolic Stability : The aldehyde group is prone to oxidation or Schiff base formation in vivo, which can be mitigated by prodrug strategies (e.g., acetal protection) .
  • Experimental Design : Use orthogonal assays (e.g., SPR + ITC) to confirm binding. For example, conflicting IC₅₀ values in enzyme assays may reflect assay-specific interference (e.g., detergent effects) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) and tautomeric preferences (N1-H vs. N3-H) .
  • MD Simulations : Simulate solvation in explicit water to assess hydrolytic stability of the ester group. Force fields like GAFF2 parameterize imidazole rings accurately .
  • Docking Studies : AutoDock Vina or Schrödinger Glide can model interactions with targets (e.g., HIV-1 protease), highlighting hydrogen bonds between the formyl group and catalytic residues .

Q. How can crystallographic data improve the design of derivatives with enhanced properties?

  • Packing Analysis : Crystal structures reveal intermolecular interactions (e.g., C=O⋯H–N hydrogen bonds) that influence solubility. Derivatives with disrupted packing (e.g., branched alkyl chains) show improved bioavailability .
  • Torsion Angle Optimization : Adjust substituents to minimize steric strain in the imidazole ring, as seen in tert-butyl analogs with near-planar geometries .
  • Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs with higher melting points (>150°C), critical for formulation .

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., formylation), reducing side products (<5% vs. batch) .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >98% purity (HPLC) .
  • Quality Control : Implement in-line FTIR to monitor aldehyde oxidation and ensure intermediates remain stable during scale-up .

Methodological Resources

  • Structural Data : Refer to Acta Crystallographica Section E for validated XRD parameters .
  • Safety Protocols : Consult SDS from Combi-Blocks and Ambeed for handling aldehydes and imidazole derivatives .
  • Software : Use SHELXL (crystallography), Gaussian (DFT), and AutoDock (molecular docking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.